molecular formula C13H13ClO3 B3016595 3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287279-76-7

3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B3016595
CAS No.: 2287279-76-7
M. Wt: 252.69
InChI Key: BKVBWQZSKGTKBO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. This particular compound features a 4-chloro-3-methoxyphenyl group attached to the bicyclo[1.1.1]pentane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the [2+2] cycloaddition of suitable precursors followed by functional group transformations. For instance, the synthesis may start with the preparation of a bicyclo[1.1.1]pentane core, which can be achieved through photochemical reactions or other cycloaddition strategies .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and subsequent functionalization reactions. The choice of reagents and conditions would be optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be carefully controlled to achieve the desired transformations with high selectivity and yield .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to interact with enzymes and receptors in a similar manner. This can lead to the modulation of biological pathways, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-chloro-3-methoxyphenyl group in 3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid imparts unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets are required. Its ability to serve as a bioisostere for phenyl rings further enhances its utility in drug design .

Properties

IUPAC Name

3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c1-17-10-4-8(2-3-9(10)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBWQZSKGTKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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